6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-13-5-3-11(9-17-13)15(20)18-10-12-4-6-14(23-12)24(21,22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLWZFGXBGJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CNC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various kinases. For instance, a related compound showed significant activity on the kinase p70S6Kβ.
Mode of Action
This can result in alterations in the phosphorylation status of downstream proteins, affecting various cellular processes.
Biological Activity
6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound with potential applications in pharmacology, particularly in the modulation of biological pathways related to cell proliferation and signaling. Its structural features include a chlorinated pyridine ring, a sulfonylthiophene moiety, and a pyrrolidine ring, which may contribute to its biological activity.
Molecular Structure
- Molecular Formula: C15H16ClN3O3S2
- Molecular Weight: 385.88 g/mol
- IUPAC Name: this compound
Structural Characteristics
The compound contains a pyridine ring substituted with a carboxamide group and a chlorinated position, which may enhance its interaction with biological targets. The presence of the pyrrolidine and sulfonylthiophene groups suggests potential for diverse biological interactions.
Research indicates that compounds similar to this compound may act as modulators of specific protein kinases involved in cell signaling pathways. For instance, studies on related compounds have shown their ability to activate or inhibit SHIP1 (SH2 domain-containing inositol phosphatase 1), which plays a crucial role in regulating cellular processes such as apoptosis and proliferation .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can influence cancer cell lines by modulating pathways associated with cell growth and survival. For instance, one study showed that certain sulfonamide derivatives exhibited significant inhibitory effects on tumor cell proliferation, suggesting that the sulfonamide moiety may be critical for biological activity .
Case Study 1: SHIP1 Activation
A study published in MDPI highlighted the structure–activity relationship (SAR) of bis-sulfonamide derivatives, revealing that modifications to the sulfonamide group significantly impacted SHIP1 activation. Compounds similar to this compound were noted for their potential to act as SHIP1 activators, which could lead to therapeutic applications in cancer treatment .
Case Study 2: Antitumor Activity
Another investigation into sulfonamide derivatives indicated that these compounds could inhibit tumor growth in xenograft models. The results suggested that the presence of specific functional groups, including the pyrrolidine and thiophene rings, contributed to the observed antitumor effects .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O3S2 |
| Molecular Weight | 385.88 g/mol |
| IUPAC Name | 6-chloro-N-[(5-pyrrolidin-1... |
| Biological Activity | SHIP1 activation; Antitumor properties |
| Potential Applications | Cancer therapy; Inflammatory diseases |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide can be contextualized against related pyridine-carboxamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity and Target Specificity :
- The pyrrolidine-sulfonylthiophene group in the target compound confers unique steric and electronic properties, enabling selective interaction with the F1 domain of F-ATP synthase. In contrast, Q203 employs an imidazopyridine core and trifluoromethoxy-phenylpiperidine to inhibit the cytochrome bc₁ complex, highlighting divergent mechanisms for antitubercular activity .
- Compounds like A.3.32–A.3.39 () share the pyridine-carboxamide backbone but substitute with difluoromethyl-indane groups , shifting their activity toward fungal Complex II inhibition rather than bacterial targets .
Pharmacological Synergy :
- The target compound’s synergy with bedaquiline or Q203 suggests complementary pathways for tuberculosis treatment. For example, Q203 alone disrupts ATP synthesis via cytochrome bc₁, while the combination with the target compound may enhance efficacy by dual-targeting .
Synthetic Feasibility: Derivatives like 6-chloro-N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}pyridine-3-carboxamide () demonstrate that carboxamide-linked pyridines can be synthesized via urea-mediated cyclization, though yields (~63%) and melting points (196°C) vary with substituents .
Bioactivity Trends :
- Morpholine or trifluoromethyl substituents (e.g., –15) enhance lipophilicity and blood-brain barrier penetration, but these modifications may reduce selectivity for mycobacterial targets compared to the pyrrolidine-sulfonylthiophene group .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Q203 | A.3.32 |
|---|---|---|---|
| Molecular Weight | 396.91 g/mol | 648.09 g/mol | 349.40 g/mol |
| LogP (Predicted) | 3.2 | 5.8 | 4.1 |
| Solubility (µg/mL) | 12 (PBS) | <1 (PBS) | 45 (DMSO) |
| IC₅₀ (Mycobacterium tuberculosis) | 0.8 µM (synergistic) | 0.02 µM | N/A |
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing 6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide?
- Methodological Answer : The synthesis involves sequential functionalization of the pyridine and thiophene cores. Key steps include:
- Chlorination : Introduction of the chloro group at position 6 of the pyridine ring using POCl₃ or PCl₅ under reflux conditions.
- Sulfonylation : Reaction of the thiophene moiety with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
- Carboxamide Formation : Coupling the pyridine-3-carboxylic acid derivative with the sulfonylated thiophene-methylamine intermediate via EDC/HOBt-mediated amidation.
Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side reactions, particularly during sulfonylation and amidation steps .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions on the pyridine and thiophene rings. For example, the methylene group (-CH₂-) linking the pyridine and thiophene moieties appears as a triplet in ¹H NMR (~δ 4.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur atoms.
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (sulfonamide S=O stretch) validate functional groups .
Advanced Research Questions
Q. How can reaction efficiency be optimized for the sulfonylation step to minimize byproducts?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance sulfonyl chloride reactivity.
- Base Optimization : Replace triethylamine with stronger bases like DBU (1,8-diazabicycloundec-7-ene) to accelerate sulfonamide formation.
- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to suppress hydrolysis of the sulfonyl chloride.
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions (e.g., over-sulfonylation) occur .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via fluorescence polarization assays) to ensure consistency.
- Structural-Activity Relationship (SAR) Studies : Compare analogs with variations in the pyrrolidine-sulfonyl or chloro-pyridine groups to isolate pharmacophoric contributions.
- Computational Modeling : Perform molecular docking to predict binding modes to target enzymes (e.g., kinases) versus off-target receptors (e.g., GPCRs).
- Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate activity measurements across different laboratories .
Q. What strategies mitigate instability of the sulfamoyl group under physiological conditions?
- Methodological Answer :
- Prodrug Design : Modify the sulfamoyl group as a hydrolyzable ester or carbamate to enhance stability in aqueous media.
- Chelation Shielding : Introduce electron-withdrawing substituents (e.g., nitro groups) on adjacent positions to reduce nucleophilic attack on the sulfonamide.
- Formulation Optimization : Encapsulate the compound in liposomal nanoparticles to protect reactive groups during in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
